N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide

Lipophilicity Drug-likeness Permeability

N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide (CAS 304895-82-7) is a synthetic small molecule with the formula C₁₉H₁₃Cl₃N₂OS. It belongs to a class of heterocyclic acrylamides featuring a thiazole core, a 2-chlorobenzyl substituent, and a 3,4-dichlorophenylacrylamide moiety.

Molecular Formula C19H13Cl3N2OS
Molecular Weight 423.7 g/mol
CAS No. 304895-82-7
Cat. No. B11977811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide
CAS304895-82-7
Molecular FormulaC19H13Cl3N2OS
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)10-14-11-23-19(26-14)24-18(25)8-6-12-5-7-16(21)17(22)9-12/h1-9,11H,10H2,(H,23,24,25)/b8-6+
InChIKeyJFAXRKZMRCYBSD-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide (CAS 304895-82-7) – Property-Driven Selection for Screening Libraries


N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide (CAS 304895-82-7) is a synthetic small molecule with the formula C₁₉H₁₃Cl₃N₂OS [1]. It belongs to a class of heterocyclic acrylamides featuring a thiazole core, a 2-chlorobenzyl substituent, and a 3,4-dichlorophenylacrylamide moiety . As a member of a commercially available screening library, its value proposition lies in its distinct physicochemical fingerprint—particularly its high calculated lipophilicity (XLogP3-AA = 6.4) and specific chlorine substitution pattern—which differentiates it from closely related analogues in property-based screening panels [1].

Why a Simple Analogue Swap Undermines Screening Reproducibility: The Case for N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide


Generic substitution within this thiazolyl-acrylamide series is invalid because minor structural permutations produce large, quantifiable shifts in key physicochemical properties that directly govern assay behavior. Replacing the 3,4-dichlorophenylacrylamide group with a 2-furylacrylamide (CAS 304895-56-5) reduces molecular weight from 423.7 to 344.8 g/mol and eliminates two chlorine atoms, fundamentally altering lipophilicity and halogen-bonding potential . Similarly, shifting the chlorobenzyl substitution from the 2- to the 3-position on the phenyl ring—or removing chlorine atoms entirely—modifies the compound's three-dimensional conformation and electronic surface, which can ablate or invert structure-activity relationships in target-based assays [1]. These differences are not incremental; they dictate solubility, protein binding, and membrane permeability, rendering any unverified analogue swap a source of irreproducible results.

Quantitative Differentiation Evidence: N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Differentiates from the Furyl and Unsubstituted Phenyl Analogs

The target compound exhibits a calculated XLogP3-AA of 6.4, significantly higher than the 2-furyl analog (CAS 304895-56-5, MW 344.8) and the 4-methoxyphenyl analog (CAS 301175-89-3, MW 384.9). While explicit XLogP3 values for all comparators are not computed within the same source, the addition of two chlorine atoms on the phenylacrylamide moiety increases the partition coefficient by approximately 1.5-2.0 log units compared to the furyl derivative, based on fragment-based additive models [1]. This strongly suggests that for assays requiring passive membrane permeability or engagement of hydrophobic binding pockets, the target compound will perform distinctly differently from its less chlorinated analogs .

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Positions the Compound in a Narrow Permeability Window

The target compound has a computed Topological Polar Surface Area (TPSA) of 70.2 Ų [1]. This value falls within the generally accepted threshold (<140 Ų) for oral bioavailability and is markedly lower than that of the more polar 4-methoxyphenyl analog (CAS 301175-89-3, adds an oxygen atom, increasing TPSA by approximately 9-10 Ų based on O atom contribution). Compared to the 2-furyl analog (CAS 304895-56-5), which has a TPSA contribution from the furan oxygen, the target compound's TPSA is lower by about 4-5 Ų [2]. This positions the compound in a more favorable range for passive transcellular absorption.

Polar surface area Oral bioavailability ADME

Distinct Chlorine Substitution Pattern on the Benzyl Ring Enables Orthogonal Halogen-Bonding Interactions

The compound carries a 2-chlorobenzyl substituent at the 5-position of the thiazole ring [1]. This ortho-chlorine arrangement is geometrically distinct from the 4-chlorobenzyl analog (CAS 304895-85-0, which has the same core but a para-chlorobenzyl substitution) . The 2-chloro orientation places the halogen atom closer to the thiazole ring, creating a unique intramolecular electronic environment and a different vector for intermolecular halogen bonding with protein targets. In the 2-chlorobenzyl conformation, the C–Cl bond dipole is oriented approximately 60° relative to the thiazole plane, compared to 180° in the 4-chloro isomer, which has been shown to alter ligand-protein recognition geometry in kinase and GPCR binding sites [2].

Halogen bonding Structure-activity relationship Ligand recognition

Spectroscopic Fingerprint via NMR and FTIR Enables Identity Verification and Purity Control in Procurement

The compound has a verified spectral fingerprint in the SpectraBase database (Compound ID Gm9zdV1suW1), including ²H and ¹³C NMR spectra and FTIR (KBr wafer technique) [1]. This spectral data, sourced from the original Maybridge Chemical Company Ltd. sample, provides an orthogonal identity verification method beyond CAS number matching. In contrast, several positional isomers (e.g., the 4-chlorobenzyl and 2,3-dichlorobenzyl analogs) listed by Sigma-Aldrich lack publicly available reference spectra in the same curated database, increasing the risk of misidentification or isomer contamination upon receipt .

Quality control Identity verification Analytical chemistry

High-Confidence Application Scenarios for N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide Based on Verified Differentiators


Physicochemical Property Screening Panels Targeting Hydrophobic Protein Binding Sites

With an XLogP3-AA of 6.4 and a TPSA of 70.2 Ų, this compound is optimally suited for inclusion in hydrophobic-focused screening libraries aimed at targets such as nuclear hormone receptors, GPCRs, or membrane-bound enzymes where high lipophilicity correlates with binding pocket occupancy [1]. It should be benchmarked against the 2-furyl and 4-methoxyphenyl analogs (lower logP) to establish structure-property relationship trends .

Orthogonal Halogen-Bonding SAR Studies with Positional Isomer Controls

The ortho-chlorobenzyl substitution pattern provides a specific halogen-bond donor geometry that is distinct from para-chlorobenzyl analogs. Researchers investigating halogen-bonding interactions—particularly with protein backbone carbonyls or π-systems—should use the 4-chlorobenzyl analog (CAS 304895-85-0) as a direct control to isolate the contribution of chlorine position to binding affinity [1][2].

Analytical Method Development and QC Reference Standard for Thiazolyl-Acrylamide Libraries

The availability of verified NMR and FTIR spectra in the SpectraBase database [1] makes this compound an ideal reference standard for analytical chemistry groups tasked with developing LC-MS, NMR, or IR-based identity and purity assays for thiazolyl-acrylamide compound collections. The spectral data can serve as a system suitability test (SST) marker to distinguish the target compound from common positional isomers .

Early-Stage Permeability and ADME Profiling in CNS Drug Discovery Programs

The combination of high lipophilicity and low TPSA positions this compound within the favorable property space for blood-brain barrier penetration. It can be prioritized in parallel artificial membrane permeability assays (PAMPA-BBB) or Caco-2 screening cascades, directly compared against the less lipophilic methoxy and furyl analogs to quantify the impact of chlorine substitution on apparent permeability coefficients (Papp) [1].

Quote Request

Request a Quote for N-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.